![molecular formula C11H13N7O B14691485 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine CAS No. 32524-25-7](/img/structure/B14691485.png)
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diazenyl group (–N=N–) bonded to a methoxyphenyl group and a pyrimidine ring substituted with three amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine typically involves the diazotization of aniline derivatives followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. The resulting azo compound is then purified through crystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically isolated through filtration and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vibrant colors.
Wirkmechanismus
The mechanism of action of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound acts as a noncompetitive inhibitor of tyrosinase, a copper-dependent enzyme involved in melanin production.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine.
1,3,5-Triazine Derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor and its potential anticancer activity set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
32524-25-7 |
|---|---|
Molekularformel |
C11H13N7O |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
5-[(3-methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H13N7O/c1-19-7-4-2-3-6(5-7)17-18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3,(H6,12,13,14,15,16) |
InChI-Schlüssel |
UWPQTCKOXQLDRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N=NC2=C(N=C(N=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
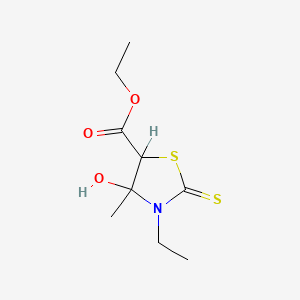
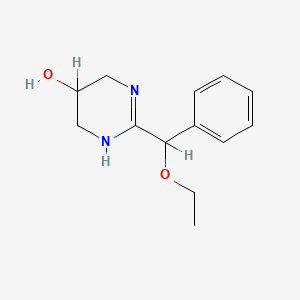
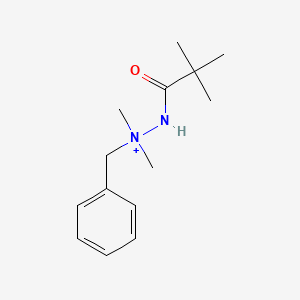
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
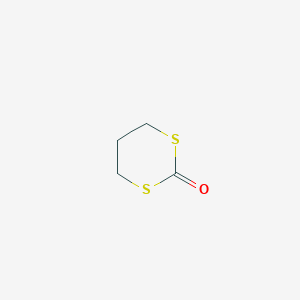
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
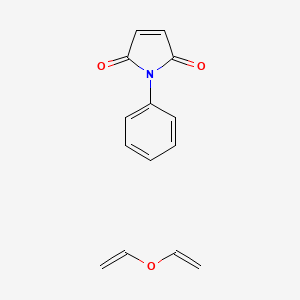

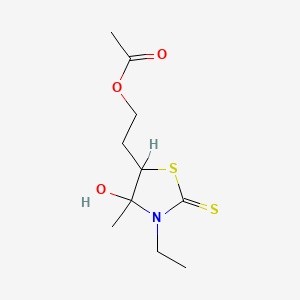
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
